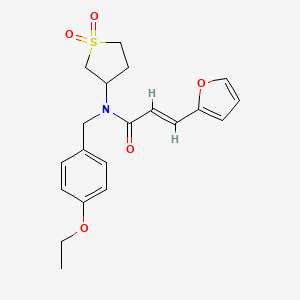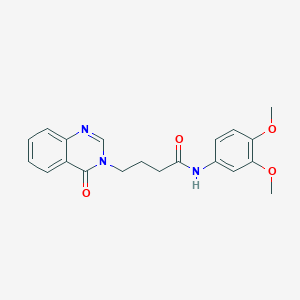![molecular formula C22H14FNO4 B11129129 7-Fluoro-2-(furan-2-ylmethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129129.png)
7-Fluoro-2-(furan-2-ylmethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-フルオロ-2-(フラン-2-イルメチル)-1-フェニル-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオンは、複素環式化合物に属する複雑な有機化合物です。これらの化合物は、少なくとも1つの炭素以外の原子を含む環状構造を特徴としています。この化合物中のフッ素、フラン、およびクロメノピロール部分の存在は、さまざまな科学研究分野において興味深い対象となっています。
2. 製法
合成経路と反応条件
7-フルオロ-2-(フラン-2-イルメチル)-1-フェニル-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオンの合成には、通常、複数段階の有機反応が含まれます。一般的なアプローチの1つは、適切なクロメノピロール前駆体とフラン-2-イルメチルアミンを、制御された条件下で縮合させることです。この反応は、しばしば酸または塩基によって触媒され、高収率を得るには特定の溶媒が必要となる場合があります。
工業生産方法
この化合物の工業生産には、スケーラビリティとコスト効率を確保する最適化された合成経路が用いられる場合があります。連続フロー合成や自動反応器の使用などの技術は、生産プロセスの効率を高めることができます。試薬と反応条件の選択は、副生成物を最小限に抑え、最終生成物の純度を最大化するために重要です。
3. 化学反応解析
反応の種類
7-フルオロ-2-(フラン-2-イルメチル)-1-フェニル-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオンは、次のようなさまざまなタイプの化学反応を起こします。
酸化: この化合物は、対応する酸化物となるように酸化することができます。
還元: 還元反応により、この化合物は還元型に変換することができます。
置換: 適切な条件下では、フッ素原子は他の官能基で置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化アルミニウムリチウム (LiAlH4) などの還元剤がしばしば使用されます。
置換: 求核置換反応には、ナトリウムメトキシド (NaOCH3) やカリウムtert-ブトキシド (KOtBu) などの試薬が使用される場合があります。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により酸化物が生成される可能性があり、還元によりアルコールまたはアミンが生成される可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2-[(furan-2-yl)methyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromeno-Pyrrole Core: The chromeno-pyrrole core can be synthesized through a multi-step process involving the condensation of a suitable aldehyde with a pyrrole derivative, followed by cyclization and oxidation reactions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Furan Ring: The furan ring can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid derivative and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems to streamline the isolation of the final product.
化学反応の分析
Types of Reactions
7-fluoro-2-[(furan-2-yl)methyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom or the furan ring, using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., amines, thiols), Electrophiles (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
7-フルオロ-2-(フラン-2-イルメチル)-1-フェニル-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオンは、科学研究においてさまざまな用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物は、抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。
医学: さまざまな病気の治療における治療の可能性を探るための研究が進行中です。
産業: 新しい材料や化学プロセスの開発に使用されています。
作用機序
7-フルオロ-2-(フラン-2-イルメチル)-1-フェニル-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオンの作用機序は、特定の分子標的との相互作用に関係しています。この化合物は、酵素や受容体に結合し、その活性を調節して下流のシグナル伝達経路をトリガーする可能性があります。正確な分子標的と経路は、特定の用途と使用状況によって異なります。
6. 類似の化合物との比較
類似の化合物
- 7-フルオロ-2-(フラン-2-イルメチル)-1-[4-(プロパン-2-イル)フェニル]-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオン
- 2-(フラン-2-イルメチル)-6-(4-(ヒドロキシメチル)フェニル)-8-(フェニルチオ)イミダゾ[1,2-a]ピラジン-3(7H)-オン
独自性
7-フルオロ-2-(フラン-2-イルメチル)-1-フェニル-1,2-ジヒドロクロメノ[2,3-c]ピロール-3,9-ジオンの独自性は、官能基と環状構造の特定の組み合わせにあります。このユニークな配置により、化学的および生物学的特性が異なり、研究や産業用途に適した化合物となっています。
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share some structural similarities with the chromeno-pyrrole system.
Fluorinated Aromatics: Compounds like fluoroquinolones, which contain fluorine atoms in their structure, exhibit similar chemical reactivity.
Uniqueness
7-fluoro-2-[(furan-2-yl)methyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to the combination of its fluorine atom, furan ring, and chromeno-pyrrole system. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various scientific applications.
特性
分子式 |
C22H14FNO4 |
|---|---|
分子量 |
375.3 g/mol |
IUPAC名 |
7-fluoro-2-(furan-2-ylmethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H14FNO4/c23-14-8-9-17-16(11-14)20(25)18-19(13-5-2-1-3-6-13)24(22(26)21(18)28-17)12-15-7-4-10-27-15/h1-11,19H,12H2 |
InChIキー |
IQOSJKRLNZWXOF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[3-(4-acetylpiperazin-1-yl)-2-hydroxypropoxy]-3-benzyl-4-methyl-2H-chromen-2-one](/img/structure/B11129067.png)
![2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11129075.png)
![1-(4-Bromophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129083.png)

![4-chloro-N-[2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B11129086.png)
![N-[(4-chlorophenyl)sulfonyl]-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11129087.png)

![2-methoxyethyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11129094.png)
![3-hydroxy-1-(3-methoxypropyl)-5-(4-nitrophenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11129097.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1H-benzotriazole](/img/structure/B11129103.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11129104.png)
![2-(2-chloro-6-fluorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B11129109.png)
![2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-pentyl-1H-benzimidazole](/img/structure/B11129112.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11129125.png)
